Hexakis(2,2-difluoroethoxy)phosphazene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,4,4,6,6-hexakis(2,2-difluoroethoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18F12N3O6P3/c13-7(14)1-28-34(29-2-8(15)16)25-35(30-3-9(17)18,31-4-10(19)20)27-36(26-34,32-5-11(21)22)33-6-12(23)24/h7-12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENPVEFDWIHAJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)OP1(=NP(=NP(=N1)(OCC(F)F)OCC(F)F)(OCC(F)F)OCC(F)F)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F12N3O6P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660131 | |

| Record name | Hexakis(2,2-difluoroethoxy)cyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186817-57-2 | |

| Record name | Hexakis(2,2-difluoroethoxy)cyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexakis(1H,1H,2H-perfluoroethoxy)phosphazene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to Hexakis(2,2-difluoroethoxy)phosphazene: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Hexakis(2,2-difluoroethoxy)phosphazene, a halogenated cyclophosphazene with potential applications in various scientific fields, including materials science and as a reference standard. This document details the synthetic pathway, experimental protocols, and in-depth characterization data.

Chemical Properties and Structure

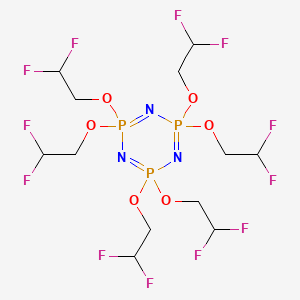

This compound is a white solid organic compound. The core of the molecule is a phosphazene ring, a six-membered heterocycle consisting of alternating phosphorus and nitrogen atoms. Each phosphorus atom is bonded to two 2,2-difluoroethoxy side chains.

| Property | Value |

| Molecular Formula | C₁₂H₁₈F₁₂N₃O₆P₃ |

| Molecular Weight | 621.19 g/mol |

| CAS Number | 186817-57-2 |

| Appearance | White Solid |

| Synonyms | 2,2,4,4,6,6-Hexakis(2,2-difluoroethoxy)-1,3,5,2λ⁵,4λ⁵,6λ⁵-triazatriphosphinine |

Synthesis

The synthesis of this compound is typically achieved through the nucleophilic substitution of the chlorine atoms on hexachlorocyclotriphosphazene with the sodium salt of 2,2-difluoroethanol. The reaction is generally carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF).

Synthesis Workflow

Synthesis workflow for this compound.

Experimental Protocol

Materials:

-

Hexachlorocyclotriphosphazene ((NPCl₂)₃)

-

2,2-Difluoroethanol (CHF₂CH₂OH)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Preparation of Sodium 2,2-difluoroethoxide:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and an argon/nitrogen inlet, a suspension of sodium hydride in anhydrous THF is prepared under an inert atmosphere.

-

2,2-Difluoroethanol is added dropwise to the stirred suspension at 0 °C (ice bath).

-

The reaction mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium 2,2-difluoroethoxide.

-

-

Substitution Reaction:

-

In a separate flame-dried flask under an inert atmosphere, hexachlorocyclotriphosphazene is dissolved in anhydrous THF.

-

The freshly prepared solution of sodium 2,2-difluoroethoxide is then slowly added to the hexachlorocyclotriphosphazene solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete substitution. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

-

Work-up and Purification:

-

After completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and washed with water to remove sodium chloride and any unreacted sodium 2,2-difluoroethoxide.

-

The organic layer is dried over anhydrous magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica (B1680970) gel.

-

Characterization

A suite of analytical techniques is employed to confirm the structure and purity of the synthesized this compound.

Characterization Workflow

Characterization workflow for this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |

| ³¹P | CDCl₃ | ~ 8-10 | Singlet | - | P-N ring |

| ¹H | CDCl₃ | ~ 5.9 | Triplet of Triplets | JH-F ≈ 54, JH-H ≈ 3 | -CHF₂ |

| ~ 4.3 | Triplet of Doublets | JH-P ≈ 9, JH-H ≈ 3 | -OCH₂- | ||

| ¹³C | CDCl₃ | ~ 113 | Triplet | JC-F ≈ 240 | -CHF₂ |

| ~ 67 | Triplet | JC-P ≈ 8 | -OCH₂- | ||

| ¹⁹F | CDCl₃ | ~ -124 | Doublet of Triplets | JF-H ≈ 54, JF-H ≈ 4 | -CHF₂ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2900-3000 | Medium | C-H stretching |

| ~ 1200-1300 | Strong | P=N stretching (asymmetric) |

| ~ 1000-1100 | Strong | C-F stretching, P-O-C stretching |

| ~ 800-900 | Strong | P-N stretching (symmetric) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 622.03 | [M+H]⁺ (Calculated: 622.0295) |

| 539.05 | [M - OCH₂CHF₂]⁺ |

Thermal Analysis

Thermogravimetric Analysis (TGA)

| Onset Decomposition Temperature (°C) | Maximum Decomposition Temperature (°C) | Residue at 800 °C (%) |

| > 300 | ~ 350-400 | > 30 |

Differential Scanning Calorimetry (DSC)

| Transition | Temperature (°C) |

| Melting Point | ~ 41-42 |

Applications

This compound is utilized in several research and development areas:

-

Mass Spectrometry Calibration: Due to its high molecular weight and distinct fragmentation pattern, it serves as a reliable calibration standard in mass spectrometry.[1]

-

Ion Trap Studies: It can be employed as an ion source in the investigation of ion traps.

-

Materials Science: As a precursor or additive, its fluorine content and phosphazene core can impart desirable properties such as flame retardancy, thermal stability, and hydrophobicity to polymers and other materials.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and compiled data are intended to support researchers in their scientific endeavors with this compound.

References

"Hexakis(2,2-difluoroethoxy)phosphazene" CAS number 186817-57-2 properties

CAS Number: 186817-57-2

This technical guide provides a comprehensive overview of Hexakis(2,2-difluoroethoxy)phosphazene, a fluorinated cyclotriphosphazene (B1200923). The document is intended for researchers, scientists, and drug development professionals, detailing its chemical and physical properties, probable synthesis, established applications, and potential, yet underexplored, relevance in the biomedical field.

Core Chemical and Physical Properties

This compound is a white, low-melting solid at room temperature.[1] Its core structure is a six-membered inorganic ring of alternating phosphorus and nitrogen atoms, with each phosphorus atom bearing two 2,2-difluoroethoxy substituents. This high degree of fluorination significantly influences its properties.

Physicochemical Data

The known and predicted physicochemical properties of this compound are summarized in the table below. It is important to note that the boiling point reported in some commercial sources is likely inaccurate and reflects the melting point.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈F₁₂N₃O₆P₃ | [2][3] |

| Molecular Weight | 621.19 g/mol | [2][3] |

| Physical Form | White solid / Low-melting solid | [1][4] |

| Melting Point | 41-42 °C | [4][5] |

| Boiling Point | 41-42 °C (Likely erroneous, reflects melting point) | [4] |

| Predicted Density | 1.79 ± 0.1 g/cm³ | |

| Solubility | Slightly soluble in Chloroform and Methanol | |

| Purity | >95% (HPLC available from some suppliers) | [1][2] |

| Storage Conditions | Ambient temperature; some suppliers recommend refrigeration (2-8 °C) under an inert atmosphere. | [4][6] |

Synonyms and Identifiers

-

Hexakis(1H,1H,2H-perfluoroethoxy)phosphazene[3]

-

2,2,4,4,6,6-Hexakis(2,2-difluoroethoxy)-1,3,5-triazatriphosphinine[1][4]

-

2,2,4,4,6,6-hexakis(2,2-difluoroethoxy)-1,3,5-triaza-2λ⁵,4λ⁵,6λ⁵-triphosphacyclohexa-1,3,5-triene[2]

Synthesis and Characterization: A Generalized Approach

Probable Experimental Protocol

The synthesis likely proceeds via the reaction of hexachlorocyclotriphosphazene with the sodium salt of 2,2-difluoroethanol (B47519). A generalized protocol, based on the synthesis of the analogous compound hexakis(2,2,2-trifluoroethoxy)cyclotriphosphazene, is as follows:

-

Preparation of the Alkoxide: Sodium hydride is suspended in a dry aprotic solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., argon). 2,2-difluoroethanol is then added dropwise to the suspension. The reaction produces sodium 2,2-difluoroethoxide and hydrogen gas.

-

Nucleophilic Substitution: A solution of hexachlorocyclotriphosphazene in dry THF is prepared separately. The freshly prepared sodium 2,2-difluoroethoxide solution is then added to the hexachlorocyclotriphosphazene solution.

-

Reaction and Work-up: The reaction mixture is stirred, likely at room temperature or with gentle heating, until the substitution is complete. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

Purification: Upon completion, the reaction mixture is filtered to remove the sodium chloride byproduct. The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be further purified by techniques such as recrystallization or column chromatography to yield the final this compound.

Generalized Synthesis Workflow

Caption: Generalized workflow for the synthesis of this compound.

Established and Potential Applications

Application in Mass Spectrometry

The primary and well-documented application of this compound is as a calibration compound in mass spectrometry. Its high molecular weight, thermal stability, and clean fragmentation pattern make it an excellent reference standard for instrument tuning and calibration, particularly in the high mass range.

Caption: Role of this compound in mass spectrometry.

Potential in Drug Development: A Scaffold of Opportunity

While no direct biological activity or drug development applications have been reported for this compound itself, the broader class of cyclophosphazenes is a subject of intense research in the biomedical field. The phosphazene ring serves as a versatile scaffold that can be functionalized to create a wide array of bioactive molecules and drug delivery systems.

-

Drug Delivery Systems: The six substitution sites on the cyclotriphosphazene ring allow for the attachment of drugs, targeting ligands, and solubilizing groups, leading to the development of sophisticated drug delivery platforms.

-

Inherent Biological Activity: Many substituted cyclophosphazenes have demonstrated a range of biological activities, including antimicrobial and anticancer effects. The specific nature of the side groups dictates the bioactivity.

-

Role of Fluorine: The presence of multiple difluoroethoxy groups in the title compound is significant. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

The potential biomedical applications of the cyclophosphazene scaffold are illustrated below.

Caption: Potential biomedical applications of the cyclophosphazene scaffold.

Safety and Handling

This compound is classified as an irritant. The following hazard statements apply:

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a well-characterized compound with a primary, established role as a high-mass calibrant in mass spectrometry. While its direct application in drug development has not been explored, its cyclophosphazene core represents a platform of significant potential. The versatility of the phosphazene scaffold, combined with the potential benefits of its fluoroalkoxy substituents, suggests that this and similar compounds could be valuable starting points for the design of novel drug delivery systems and bioactive molecules. Further research is warranted to explore the biological properties of this compound and to unlock its potential in the biomedical arena.

References

- 1. mdpi.com [mdpi.com]

- 2. Polyphosphazenes: Multifunctional, Biodegradable Vehicles for Drug and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclo- and Polyphosphazenes for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and in vitro evaluations of new cyclotriphosphazenes as safe drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hexakis(1H,1H,2H-perfluoroethoxy)phosphazene | C12H18F12N3O6P3 | CID 44717242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Hexakis(2,2-difluoroethoxy)phosphazene: Properties, Synthesis, and Biomedical Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hexakis(2,2-difluoroethoxy)phosphazene, a fluorinated cyclotriphosphazene. The document details its fundamental physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores the broader applications of the polyphosphazene class of polymers in drug delivery, a field of significant interest to biomedical researchers.

Core Physicochemical Data

This compound is a cyclic inorganic compound with a phosphazene core, characterized by alternating phosphorus and nitrogen atoms. Its key quantitative data are summarized in the table below for easy reference.

| Property | Value | Citation(s) |

| Molecular Weight | 621.19 g/mol | [1][2] |

| Molecular Formula | C₁₂H₁₈F₁₂N₃O₆P₃ | [1][2] |

| CAS Number | 186817-57-2 | [1][2] |

| Synonyms | 2,2,4,4,6,6-Hexakis(2,2-difluoroethoxy)-1,3,5-triazatriphosphinine, Hexakis(1H,1H,2H-perfluoroethoxy)phosphazene | [1] |

Experimental Protocol: Synthesis of this compound

The following is a detailed methodology for the synthesis of this compound. The protocol is adapted from established procedures for the synthesis of analogous fluoroalkoxy-substituted cyclotriphosphazenes.

Objective: To synthesize this compound via the reaction of hexachlorocyclotriphosphazene with sodium 2,2-difluoroethoxide.

Materials:

-

Hexachlorocyclotriphosphazene ((NPCl₂)₃)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Deionized water

-

Argon gas (or other inert gas)

-

Standard glassware for inert atmosphere synthesis (Schlenk line, round-bottom flasks, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Sodium 2,2-difluoroethoxide:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a positive pressure of argon, add a calculated amount of sodium hydride (6.6 molar equivalents relative to hexachlorocyclotriphosphazene).

-

Wash the sodium hydride with anhydrous diethyl ether three times to remove the mineral oil.

-

Add anhydrous THF to the flask to create a slurry.

-

Slowly add a solution of 2,2-difluoroethanol (6.0 molar equivalents) in anhydrous THF to the sodium hydride slurry via the dropping funnel at 0 °C (ice bath).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium 2,2-difluoroethoxide.

-

-

Substitution Reaction:

-

In a separate flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve hexachlorocyclotriphosphazene (1.0 molar equivalent) in anhydrous THF.

-

Cool the solution of hexachlorocyclotriphosphazene to 0 °C.

-

Slowly add the freshly prepared solution of sodium 2,2-difluoroethoxide to the hexachlorocyclotriphosphazene solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 24-48 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the precipitated sodium chloride by filtration under an inert atmosphere.

-

Evaporate the THF from the filtrate under reduced pressure.

-

Dissolve the resulting residue in a suitable organic solvent (e.g., diethyl ether or a hexane/ethyl acetate (B1210297) mixture).

-

Wash the organic solution with deionized water to remove any remaining salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.

-

Polyphosphazenes in Drug Delivery: A Conceptual Workflow

While specific signaling pathways for this compound are not extensively documented in the context of drug development, the broader class of polyphosphazenes is a subject of significant research for biomedical applications, particularly in drug delivery.[3][4][5][6] The versatility of the phosphazene backbone allows for the attachment of various side groups, enabling the creation of polymers with tailored properties for encapsulating or conjugating therapeutic agents.

The following diagram illustrates a generalized workflow for the development of polyphosphazene-based drug delivery systems.

Caption: A logical workflow for developing polyphosphazene-based drug delivery systems.

References

- 1. mdpi.com [mdpi.com]

- 2. Polyphosphazene polymers: The next generation of biomaterials for regenerative engineering and therapeutic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Polyphosphazene polymers: The next generation of biomaterials for regenerative engineering and therapeutic drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent research progress on polyphosphazene-based drug delivery systems - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Hexakis(2,2-difluoroethoxy)phosphazene: Spectroscopic Data and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Hexakis(2,2-difluoroethoxy)phosphazene, a fluorinated organophosphorus compound. Due to the limited availability of public domain raw spectral data for this specific molecule, this guide combines known physical and chemical properties with predicted spectroscopic characteristics based on analogous compounds and established principles of spectroscopic analysis for phosphazenes. Detailed experimental protocols for obtaining and analyzing the spectroscopic data are also provided.

Chemical and Physical Properties

This compound is a cyclic trimer with a phosphazene core, characterized by alternating phosphorus and nitrogen atoms. Each phosphorus atom is substituted with two 2,2-difluoroethoxy groups.

| Property | Value | Source |

| CAS Number | 186817-57-2 | [1][2][3] |

| Molecular Formula | C₁₂H₁₈F₁₂N₃O₆P₃ | [1][2] |

| Molecular Weight | 621.19 g/mol | [2][3] |

| Appearance | White solid | [1] |

| Purity | Typically >95% | [1] |

Synthesis

Experimental Protocol: Synthesis of this compound

-

Preparation of the Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add dry tetrahydrofuran (B95107) (THF). To this, add sodium hydride (NaH) in a slight molar excess (approximately 6.6 equivalents) to the alcohol.

-

Reaction with Alcohol: Slowly add 2,2-difluoroethanol (B47519) (6 equivalents) dissolved in dry THF to the NaH suspension via the dropping funnel. The reaction is exothermic and should be controlled with an ice bath. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium 2,2-difluoroethoxide.

-

Substitution Reaction: In a separate flask, dissolve hexachlorocyclotriphosphazene (1 equivalent) in dry THF. Cool this solution in an ice bath and slowly add the prepared sodium 2,2-difluoroethoxide solution.

-

Reaction Monitoring and Workup: The reaction progress can be monitored by ³¹P NMR spectroscopy. Once the reaction is complete (indicated by the disappearance of the starting material's signal), the solvent is removed under reduced pressure. The resulting solid is then washed with water to remove sodium chloride and any unreacted alkoxide.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield the pure this compound.

Logical Workflow for Synthesis

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Hexakis(2,2-difluoroethoxy)phosphazene

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hexakis(2,2-difluoroethoxy)phosphazene

This compound is a cyclotriphosphazene (B1200923), a class of inorganic heterocyclic compounds characterized by a six-membered ring of alternating phosphorus and nitrogen atoms. The phosphorus atoms are pentavalent and can be substituted with a variety of organic or inorganic groups. In the case of this compound, each phosphorus atom is bonded to two 2,2-difluoroethoxy side groups. The presence of fluorine is known to significantly influence the chemical and physical properties of phosphazenes, generally enhancing thermal stability, chemical resistance, and hydrophobicity.[1][2]

Structure:

Caption: General structure of this compound.

Thermal Stability and Decomposition Data

A comprehensive search of scientific literature and chemical supplier databases did not yield specific quantitative data for the decomposition temperature of this compound. Safety Data Sheets and product information from various suppliers list the melting point but indicate that the decomposition temperature is not available.

Table 1: Known Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 186817-57-2 | [3][4] |

| Molecular Formula | C₁₂H₁₈F₁₂N₃O₆P₃ | [3][4] |

| Molecular Weight | 621.19 g/mol | [3][4] |

| Melting Point | 41-42 °C | [5][6] |

| Decomposition Temperature | Not Available | [5] |

Thermal Behavior of Related Fluorinated Phosphazenes

While specific data for the target compound is lacking, studies on other fluorinated phosphazenes provide valuable insights. The introduction of fluorine atoms into the side chains of phosphazene polymers is generally shown to enhance thermal stability.

For instance, studies on poly(bis(trifluoroethoxy)phosphazene) (PBFP), a polymeric analogue, indicate high thermal stability, with decomposition onset in an inert atmosphere occurring at temperatures around 350 to 400°C. The thermal degradation of PBFP has been proposed to proceed through a random chain scission and unzipping mechanism.

In contrast, non-fluorinated analogues such as poly(bis(phenoxy)phosphazene) (PBPP) can undergo crosslinking reactions at lower temperatures before main chain degradation occurs. The thermal stability of cyclotriphosphazenes is highly dependent on the nature of the substituent groups. Electron-withdrawing groups, such as fluorinated alkoxy groups, are expected to stabilize the P-N ring.

Table 2: Thermal Decomposition Data of Selected Cyclotriphosphazene Derivatives

| Compound | Onset Decomposition Temp. (Td5%, °C) | Peak Decomposition Temp. (°C) | Atmosphere | Reference |

| Hexaphenoxycyclotriphosphazene | 324.8 | - | - | [7] |

| Tetra m-toluidine (B57737) substituted phosphazene | 261.9 | - | - | [7] |

| Hexa m-toluidine substituted phosphazene | 266.7 | - | - | [7] |

Note: The data in Table 2 is for comparative purposes to illustrate the influence of different substituent groups on thermal stability.

Based on the general trends, it can be inferred that this compound likely possesses high thermal stability, with a decomposition temperature significantly higher than its melting point.

Experimental Protocols for Thermal Analysis

The thermal stability and decomposition of phosphazene compounds are typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

4.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset and maximum decomposition temperatures, as well as the residual mass at the end of the analysis.

-

Typical Experimental Protocol:

-

A small sample (typically 5-10 mg) of the compound is placed in a TGA crucible (e.g., platinum or alumina).

-

The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to study thermal decomposition, or in an oxidative atmosphere like air to study thermo-oxidative degradation.

-

The mass of the sample is continuously monitored, and a thermogram (mass vs. temperature) is generated.

-

The onset decomposition temperature (often reported as Td5%, the temperature at which 5% mass loss occurs) and the peak decomposition temperature (from the derivative of the TGA curve, DTG) are determined from the thermogram.

-

4.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions, as well as exothermic or endothermic decomposition processes.

-

Typical Experimental Protocol:

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

The sample and reference are heated (or cooled) at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

The heat flow to or from the sample relative to the reference is recorded.

-

The resulting DSC curve can reveal the melting point (endothermic peak) and any exothermic decomposition events.

-

Caption: A typical experimental workflow for thermal analysis.

Potential Decomposition Pathways

While a definitive decomposition mechanism for this compound is not established, the degradation of related phosphazenes can offer clues. The thermal decomposition of phosphazenes can be complex and may involve:

-

Side-group reactions: The initial stages of decomposition may involve reactions of the 2,2-difluoroethoxy side groups.

-

P-N ring cleavage: At higher temperatures, the phosphazene ring itself may cleave, leading to the formation of volatile fragments.

-

Crosslinking/Polymerization: Under certain conditions, cyclophosphazenes can undergo ring-opening polymerization or crosslinking reactions to form more complex structures.

The presence of fluorine may influence the decomposition pathway, potentially favoring cleaner decomposition with less char formation compared to non-fluorinated analogues.

Caption: Factors influencing the thermal stability of phosphazenes.

Conclusion

This compound is a fluorinated cyclotriphosphazene for which specific thermal decomposition data is not currently available in the public domain. Based on the known properties of related fluorinated phosphazenes, it is expected to exhibit high thermal stability. The definitive determination of its decomposition temperature and thermal degradation profile requires experimental analysis, primarily through Thermogravimetric Analysis and Differential Scanning Calorimetry. The protocols and comparative data provided in this guide offer a framework for such an investigation and for understanding the potential thermal behavior of this compound in research and development applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Hexakis-2-(β-carboxyethenylphenoxy)cyclotriphosphazene: Synthesis, Properties, Modeling Structure | MDPI [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 186817-57-2 [sigmaaldrich.com]

- 5. Synthesis of new cyclotriphosphazene derivatives bearing Schiff bases and their thermal and absorbance properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Influence of Substituents in Phosphazene Catalyst-Flame Retardant on the Thermochemistry of Benzoxazine Curing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Hexakis(2,2-difluoroethoxy)phosphazene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of Hexakis(2,2-difluoroethoxy)phosphazene in organic solvents. Due to the limited publicly available quantitative data on this specific compound, this document summarizes the existing qualitative information and provides a general framework for experimental solubility determination.

Introduction to this compound

This compound is a cyclic phosphazene compound with the chemical formula C₁₂H₁₈F₁₂N₃O₆P₃. It is characterized by a central phosphazene ring (-P=N-)₃ substituted with six 2,2-difluoroethoxy side chains. Phosphazenes, as a class of compounds, are known for their diverse properties, which are heavily influenced by the nature of their side groups. These properties can range from high thermal stability and chemical resistance to biocompatibility, making them valuable in various fields, including materials science and pharmaceuticals.

General Properties:

-

Appearance: White to off-white solid, potentially with a low melting point.

-

Molecular Weight: 621.19 g/mol .

-

Chemical Formula: C₁₂H₁₈F₁₂N₃O₆P₃

Solubility Data

Currently, detailed quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly accessible literature. However, qualitative solubility information has been reported.

Qualitative Solubility

The following table summarizes the known qualitative solubility of this compound in organic solvents.

| Solvent | Solubility |

| Chloroform (B151607) | Slightly Soluble[1] |

| Methanol | Slightly Soluble[1] |

This limited solubility suggests that while the compound has some affinity for both a chlorinated and a polar protic solvent, it is not freely soluble in them. The fluorine content in the side chains likely influences its solubility profile, contributing to a degree of lipophilicity while the ether linkages and the phosphazene ring add some polar character. The principle of "like dissolves like" suggests that solvents with polarity intermediate between highly polar and non-polar might be better candidates for dissolving this compound.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, direct experimental determination is necessary. The following is a general protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the saturation shake-flask method, a common and reliable technique.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another suitable analytical instrument for quantification.

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid in an organic solvent.

Caption: General workflow for experimental solubility determination.

Detailed Steps

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed. Alternatively, the solution can be filtered through a syringe filter compatible with the organic solvent.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette.

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a pre-calibrated analytical method, such as HPLC, to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the measured concentration and the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

-

Visualization of Solubility

The following diagram provides a simple visual representation of the known qualitative solubility of this compound.

Caption: Qualitative solubility of this compound.

Conclusion

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Hexakis(2,2-difluoroethoxy)phosphazene

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A foundational understanding of the compound's basic properties is the first step in any in-depth analysis. The known data for Hexakis(2,2-difluoroethoxy)phosphazene is summarized below.

| Property | Value | Reference |

| CAS Number | 186817-57-2 | [1][2][3] |

| Molecular Formula | C₁₂H₁₈F₁₂N₃O₆P₃ | [1][2][4] |

| Molecular Weight | 621.19 g/mol | [1][2][4] |

| Appearance | Off-White to Pale Beige Solid | [2][3] |

| Melting Point | 41 - 42 °C | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

Experimental Workflow for Crystal Structure Determination

The determination of a novel crystal structure, such as that of this compound, follows a well-defined workflow from synthesis to data refinement. The logical progression of this process is illustrated in the diagram below.

Detailed Experimental Protocols

Synthesis of this compound

The synthesis of alkoxyphosphazenes typically involves the nucleophilic substitution of a chlorophosphazene precursor. A general procedure is as follows:

-

Preparation of the Alkoxide: Sodium metal is reacted with an excess of 2,2-difluoroethanol (B47519) in a dry, inert solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon) to form sodium 2,2-difluoroethoxide.

-

Substitution Reaction: A solution of hexachlorocyclotriphosphazene in THF is added dropwise to the prepared sodium 2,2-difluoroethoxide solution at a controlled temperature, often starting at 0 °C and then allowing the reaction to proceed at room temperature or with gentle heating.

-

Workup and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Single-Crystal Growth

Obtaining a high-quality single crystal is paramount for X-ray diffraction analysis. Common methods include:

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of single crystals.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a second solvent (the anti-solvent) in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Processing: The collected diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

Structure Solution and Refinement

-

Structure Solution: The initial positions of the atoms in the crystal lattice are determined from the processed diffraction data using methods such as Direct Methods or the Patterson method.

-

Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to obtain the best possible fit between the observed and calculated diffraction patterns.

-

Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically deposited in a crystallographic database.

Hypothetical Crystallographic Data

In the absence of experimental data, the following table presents a hypothetical set of crystallographic parameters for this compound, based on typical values for related phosphazene structures. This illustrates the type of quantitative data that would be obtained from a successful crystal structure analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 12.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1970 |

| Z | 4 |

| Calculated Density (g/cm³) | 2.09 |

| R-factor (%) | < 5 |

Significance for Drug Development and Materials Science

A detailed understanding of the crystal structure of this compound is critical for several reasons:

-

Structure-Property Relationships: The precise arrangement of atoms and molecules in the crystal lattice determines the material's bulk properties, such as its thermal stability, solubility, and mechanical strength.

-

Polymorphism: Phosphazenes can exhibit polymorphism, where different crystal structures of the same compound can have vastly different properties. Identifying and characterizing these polymorphs is crucial for consistent product development.

-

Molecular Interactions: The crystal structure reveals intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are essential for understanding how the molecule might interact with biological targets or other molecules in a composite material.

-

Rational Drug Design: In drug development, the three-dimensional structure of a molecule is a prerequisite for computational modeling and rational drug design, enabling the prediction of its binding affinity to specific protein targets.

References

- 1. scbt.com [scbt.com]

- 2. 186817-57-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Hexakis(1H,1H,2H-perfluoroethoxy)phosphazene | C12H18F12N3O6P3 | CID 44717242 - PubChem [pubchem.ncbi.nlm.nih.gov]

Quantum Chemical Calculations of Hexakis(2,2-difluoroethoxy)phosphazene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the study of Hexakis(2,2-difluoroethoxy)phosphazene. While direct experimental and computational studies on this specific molecule are not extensively available in peer-reviewed literature, this document outlines a robust computational methodology based on established protocols for analogous cyclotriphosphazene (B1200923) derivatives. The guide details the application of Density Functional Theory (DFT) for geometry optimization, electronic structure analysis, and the prediction of key molecular properties. All quantitative data is presented in structured tables for clarity, and detailed procedural workflows are visualized using diagrams. This document serves as a foundational resource for researchers initiating computational investigations into the properties and potential applications of this compound and related compounds.

Introduction

This compound is a halogenated cyclotriphosphazene, a class of compounds known for their unique properties, including high thermal stability, flame retardancy, and biocompatibility. The introduction of difluoroethoxy side chains is expected to significantly influence the molecule's electronic properties, conformational flexibility, and intermolecular interactions. Understanding these characteristics at a molecular level is crucial for its potential applications in materials science and drug development.

Quantum chemical calculations offer a powerful, non-invasive approach to elucidate the geometric, electronic, and energetic properties of molecules. By employing methods like Density Functional Theory (DFT), researchers can gain detailed insights into molecular structure, stability, and reactivity, thereby guiding experimental design and accelerating the development of new materials and therapeutics. This guide provides a standardized protocol for performing such calculations on this compound.

Theoretical Background: Density Functional Theory (DFT)

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is based on the Hohenberg-Kohn theorems, which state that the energy of a system is a functional of its electron density. This approach allows for the calculation of molecular properties with a favorable balance of accuracy and computational cost.

Commonly used hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and PBE0, which incorporate a portion of exact Hartree-Fock exchange, have been shown to provide reliable results for phosphazene systems. The choice of basis set, which describes the atomic orbitals, is also critical for accuracy. Pople-style basis sets, such as 6-311G(d,p) or 6-311G**, are frequently employed for these types of molecules.

Computational Methodology

The following section outlines a detailed protocol for performing quantum chemical calculations on this compound. This methodology is derived from computational studies on structurally related hexakis-substituted cyclotriphosphazenes.[1][2][3][4][5][6][7][8]

Molecular Structure Construction

The initial step involves building the 3D structure of this compound. This can be accomplished using standard molecular modeling software. The structure consists of a central, alternating phosphorus-nitrogen (P-N) six-membered ring, with two 2,2-difluoroethoxy groups attached to each phosphorus atom.

Geometry Optimization

To find the most stable conformation of the molecule, a geometry optimization is performed. This calculation iteratively adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface.

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP or PBE0

-

Basis Set: 6-311G(d,p)

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Convergence Criteria: Tight convergence criteria for forces and displacement should be used to ensure a true minimum is found.

The absence of imaginary frequencies in a subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a local minimum.

Electronic Structure Analysis

Once the geometry is optimized, a single-point energy calculation is performed using the same level of theory to obtain various electronic properties. Key properties to be analyzed include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule, including atomic charges and bond orders.

Predicted Quantitative Data

The following tables present the expected types of quantitative data that would be generated from the quantum chemical calculations described above. The values provided are hypothetical and serve as a template for presenting actual computational results.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | P-N (average) | 1.58 |

| P-O (average) | 1.59 | |

| O-C (average) | 1.43 | |

| C-C (average) | 1.52 | |

| C-H (average) | 1.09 | |

| C-F (average) | 1.35 | |

| Bond Angles (°) | N-P-N (average) | 118.5 |

| P-N-P (average) | 121.0 | |

| O-P-O (average) | 102.0 | |

| P-O-C (average) | 120.0 | |

| Dihedral Angles (°) | N-P-N-P (ring) | ~0 (near planar) |

| P-O-C-C | Varies |

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| Energy of HOMO (eV) | -7.5 |

| Energy of LUMO (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 6.3 |

| Dipole Moment (Debye) | 2.5 |

| Mulliken Atomic Charges (e) | |

| P (average) | +1.8 |

| N (average) | -1.2 |

| O (average) | -0.8 |

| C (ethoxy, average) | +0.2 |

| F (average) | -0.4 |

Experimental Protocols (for Validation)

While this guide focuses on computational methods, experimental validation is a critical component of any comprehensive study. The following are standard experimental protocols that could be used to synthesize and characterize this compound and validate the computational predictions.

Synthesis of this compound

A common route for the synthesis of alkoxy-substituted cyclophosphazenes involves the nucleophilic substitution of hexachlorocyclotriphosphazene (N₃P₃Cl₆) with the corresponding sodium alkoxide.

-

Preparation of Sodium 2,2-difluoroethoxide: 2,2-difluoroethanol (B47519) is reacted with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically stirred at room temperature until the evolution of hydrogen gas ceases.

-

Substitution Reaction: A solution of hexachlorocyclotriphosphazene in THF is added dropwise to the freshly prepared sodium 2,2-difluoroethoxide solution at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is then stirred for a specified period (e.g., 24-48 hours) to ensure complete substitution.

-

Work-up and Purification: The reaction mixture is filtered to remove the sodium chloride byproduct. The solvent is removed from the filtrate under reduced pressure. The crude product is then purified, for example, by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR, ¹⁹F NMR, ¹H NMR, and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound. The ³¹P NMR spectrum should show a singlet, confirming the magnetic equivalence of the six phosphorus atoms.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic vibrational modes of the P-N ring, P-O-C linkages, and C-F bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the product.

Visualizations

The following diagrams illustrate the logical workflow of the computational study and the relationships within the molecular structure.

Caption: Computational workflow for this compound.

Caption: Core structure and substituent relationships of the molecule.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the computational study of this compound using quantum chemical calculations. By following the detailed methodologies for DFT calculations, researchers can predict and analyze the key structural and electronic properties of this molecule. The provided templates for data presentation and visualizations offer a standardized approach to reporting such findings. While this guide is based on established methods for similar compounds, it underscores the need for dedicated experimental and computational studies on this compound to fully elucidate its properties and potential applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Hexakis(4-phormylphenoxy)cyclotriphosphazene: X-ray and DFT-calculated structures [acikerisim.sinop.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. DFT calculations on the interaction of phosphazenes with transition metals : a thesis presented in partial fulfillment of the requirements for the degree of Master of Science in Chemistry at Massey University, Palmerston North [mro.massey.ac.nz]

- 5. Hexakis(4-phormylphenoxy)cyclotriphosphazene: X-ray and DFT-calculated structures (Journal Article) | OSTI.GOV [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Hexakis-2-(β-carboxyethenylphenoxy)cyclotriphosphazene: Synthesis, Properties, Modeling Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Health and Safety of Hexakis(2,2-difluoroethoxy)phosphazene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for Hexakis(2,2-difluoroethoxy)phosphazene, a compound used in various research and development applications. The following sections detail its physical and chemical properties, potential hazards, handling procedures, and emergency responses, compiled from publicly available safety data sheets.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2,2,4,4,6,6-Hexakis(2,2-difluoroethoxy)-1,3,5-triazatriphosphinine, Hexakis(1H,1H,2H-perfluoroethoxy)phosphazene |

| CAS Number | 186817-57-2[1][2] |

| Molecular Formula | C12H18F12N3O6P3[2][3][4][5] |

| Molecular Weight | 621.19 g/mol [2][3][4] |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Physical Form | White solid, Solid-Low Melt | [2] |

| Melting Point | 41 - 42°C | [5][6] |

| Boiling Point | 41 - 42°C | |

| Density | 1.79 ± 0.1 g/cm³ (Predicted) | [6][7] |

| Purity | >95% | [2][3] |

| Solubility in water | Not Available | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS). The primary hazards are related to skin, eye, and respiratory irritation.

GHS Hazard Statements:

Signal Word: Warning

The following diagram illustrates the GHS hazard classification for this compound.

Caption: GHS Hazard Classification for this compound.

Toxicological Information

Detailed toxicological studies for this compound are not widely available in the public domain. The available safety data sheets provide the following qualitative assessments:

-

Inhalation: The material is not thought to produce adverse health effects or irritation of the respiratory tract based on animal models. However, good hygiene practice requires that exposure be kept to a minimum.[1]

-

Ingestion: The material has not been classified as "harmful by ingestion" by EC Directives or other classification systems due to a lack of corroborating animal or human evidence.[1]

-

Skin Contact: The material is not thought to produce adverse health effects or skin irritation following contact, based on animal models. Nevertheless, good hygiene practice requires that exposure be kept to a minimum and that suitable gloves be used.[1]

-

Eye Contact: This material can cause eye irritation and damage in some individuals.[1]

-

Chronic Exposure: Long-term exposure to the product is not thought to produce chronic effects adverse to health, based on animal models.[1]

Quantitative Toxicity Data:

| Test | Result |

| Toxicity | Not Available |

| Irritation | Not Available |

Note: The lack of available quantitative data highlights the need for careful handling and adherence to safety protocols to minimize exposure.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not provided in the reviewed safety data sheets. The hazard classifications are based on standardized animal models as per EC Directives, but specific methodologies are not publicly disclosed.[1] Researchers should consult specialized toxicological databases or conduct their own assessments for specific applications.

Handling, Storage, and Personal Protection

Proper handling and storage procedures are crucial to ensure safety when working with this compound.

Handling Precautions:

-

Avoid all personal contact, including inhalation.[1]

-

Use in a well-ventilated area.[1]

-

Do not eat, drink, or smoke when handling.[1]

-

Wash hands thoroughly with soap and water after handling.[1]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[1]

Storage Conditions:

-

Store in original containers, tightly sealed.[1]

-

Store in a cool, dry, and well-ventilated area.[1]

-

Protect from environmental extremes and physical damage.[1]

-

Store away from incompatible materials and foodstuff containers.[1]

The following diagram outlines the recommended personal protective equipment (PPE) when handling this compound.

Caption: Recommended PPE for handling this compound.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken.

First-Aid Procedures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

-

Skin Contact: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

-

Ingestion: Immediately give a glass of water. First aid is not generally required. If in doubt, contact a Poisons Information Centre or a doctor.[1]

The logical workflow for first-aid response is illustrated in the diagram below.

Caption: First-aid workflow for exposure incidents.

Fire-Fighting and Spill-Clean-Up Measures

Fire-Fighting:

-

The substance is non-combustible.[1]

-

Use extinguishing media suitable for the surrounding area.[1]

-

In case of fire, wear breathing apparatus and protective gloves.[1]

-

Containers may burn, and the substance may emit corrosive fumes in a fire.[1]

Spill Clean-Up:

-

Clean up all spills immediately.[1]

-

Avoid breathing dust and contact with skin and eyes.[1]

-

Wear protective clothing, gloves, safety glasses, and a dust respirator.[1]

-

Use dry clean-up procedures and avoid generating dust.[1]

-

Place spilled material in a clean, dry, sealable, and labeled container.[1]

This technical guide is intended to provide essential health and safety information for trained professionals. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information before handling this chemical.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. Hexakis(1H,1H,2H-perfluoroethoxy)phosphazene | C12H18F12N3O6P3 | CID 44717242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 186817-57-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound CAS#: 186817-57-2 [m.chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

"Hexakis(2,2-difluoroethoxy)phosphazene" synonyms and alternative names

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hexakis(2,2-difluoroethoxy)phosphazene, a synthetic compound primarily utilized as a reference standard and internal calibrant in mass spectrometry. This document consolidates information on its nomenclature, chemical and physical properties, and its principal application in analytical chemistry, particularly within metabolomics and proteomics research.

Nomenclature and Identification

This compound is a cyclotriphosphazene (B1200923) derivative characterized by six 2,2-difluoroethoxy substituents. Due to its complex structure, it is known by several alternative names and identifiers, which are crucial for accurate literature and database searches.

Table 1: Synonyms and Alternative Names

| Type | Name |

| IUPAC Name | 2,2,4,4,6,6-hexakis(2,2-difluoroethoxy)-1,3,5-triaza-2λ⁵,4λ⁵,6λ⁵-triphosphacyclohexa-1,3,5-triene[1] |

| Common Synonyms | Hexakis(1H,1H,2H-perfluoroethoxy)phosphazene[1][2] |

| 2,2,4,4,6,6-Hexakis(2,2-difluoroethoxy)-1,3,5-triazatriphosphinine[3][4] | |

| 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis(2,2-difluoroethoxy)-2,2,4,4,6,6-hexahydro-(9ci)[2] | |

| Hexakis(2,2-difluoroethoxy)cyclotriphosphazene[1] | |

| CAS Number | 186817-57-2[1][2][3][4] |

Chemical and Physical Properties

The distinct physicochemical properties of this compound make it a stable and reliable calibrant for mass spectrometry applications.

Table 2: Quantitative Data and Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₈F₁₂N₃O₆P₃[2][4][5] |

| Molecular Weight | 621.19 g/mol [2][5][6] |

| Physical Form | White solid or solid-low melt[3][4] |

| Boiling Point | 41-42 °C |

| Purity | Typically ≥95%[3][4] |

| Storage Temperature | Ambient Temperature |

Applications in Mass Spectrometry

The primary application of this compound is as a reference compound or internal calibrant in mass spectrometry, particularly in techniques like electrospray ionization (ESI) and capillary electrophoresis-time-of-flight mass spectrometry (CE-TOF-MS).[1][7][8] Its role is to ensure the high mass accuracy of the measurements. It can also be used as an ion source in the study of ion traps.[6][9]

The compound is often included in the sheath liquid or introduced as a lock mass to provide a constant reference signal, allowing for real-time recalibration of the mass-to-charge ratio (m/z) axis during analysis. This is critical for the accurate identification of metabolites and other small molecules in complex biological samples.

Experimental Protocols

The following are examples of experimental protocols detailing the use of this compound as a calibrant in mass spectrometry.

Protocol 1: Use in Capillary Electrophoresis-Time-of-Flight Mass Spectrometry (CE-TOF-MS)

This protocol is adapted from studies involving the metabolomic analysis of biological samples.[1][7][8]

-

Preparation of Sheath Liquid: A sheath liquid is prepared consisting of methanol/water (50% v/v) containing 0.1 µmol/L of this compound.[1][7][8]

-

Delivery: The sheath liquid is delivered at a constant flow rate, typically 10 µl/min, to the CE interface.[1][7]

-

Mass Spectrometry Conditions:

-

Data Recalibration: Automatic recalibration of each acquired spectrum is performed using the exact mass of the protonated this compound ion ([M+H]⁺, m/z 622.0290) and other reference standards.[1][7]

Protocol 2: Use as a Lock Mass in Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is based on its application in non-targeted analysis for improved mass accuracy.

-

Introduction of Calibrant: this compound is introduced into the ionization source as a lock mass standard. This can be achieved by sublimation of the solid compound within the source.

-

Signal Monitoring: The lock mass standard provides a constant signal at its known m/z value.

-

Data Acquisition and Correction: During the LC-MS run, the instrument software continuously monitors the lock mass signal and corrects any deviations from the expected m/z value in real-time. This ensures high mass accuracy throughout the analysis.

Workflow Visualization

The following diagram illustrates the general workflow of using this compound as a calibrant in a mass spectrometry experiment.

Caption: Workflow for Mass Spectrometry with this compound as a Calibrant.

References

- 1. iv.iiarjournals.org [iv.iiarjournals.org]

- 2. biozol.de [biozol.de]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Reverse metabolomics for the discovery of chemical structures from humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolites from Microbes Isolated from the Skin of the Panamanian Rocket Frog Colostethus panamansis (Anura: Dendrobatidae) [mdpi.com]

- 6. theclinivex.com [theclinivex.com]

- 7. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 8. escholarship.org [escholarship.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Hexakis(2,2-difluoroethoxy)phosphazene as a Non-Flammable Electrolyte Additive

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexakis(2,2-difluoroethoxy)phosphazene is a halogenated cyclophosphazene compound with the chemical formula C12H18F12N3O6P3.[1][2][3][4] Its high fluorine content and inherent thermal stability make it a promising non-flammable additive for electrolytes in high-energy density lithium-ion batteries. Conventional lithium-ion battery electrolytes, typically composed of flammable organic carbonates, pose significant safety risks. The incorporation of non-flammable additives like this compound is a critical strategy to enhance battery safety without compromising electrochemical performance.

These application notes provide a comprehensive overview of the properties, synthesis, and evaluation of this compound as a non-flammable electrolyte additive. Detailed protocols for its synthesis and for key electrochemical and safety tests are included to facilitate its application in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 186817-57-2 | [4] |

| Molecular Formula | C12H18F12N3O6P3 | [1][4] |

| Molecular Weight | 621.19 g/mol | [4] |

| Appearance | White to off-white solid | [3] |

| Purity | >95% | [3] |

| Boiling Point | 41-42 °C |

Synthesis Protocol

The synthesis of this compound can be achieved through the nucleophilic substitution of the chlorine atoms in hexachlorocyclotriphosphazene (HCCP) with 2,2-difluoroethanol (B47519). A detailed protocol is provided below, adapted from the synthesis of a structurally similar compound, hexakis(2,2,2-trifluoroethoxy)cyclotriphosphazene.[5]

Materials:

-

Hexachlorocyclotriphosphazene (HCCP)

-

2,2-difluoroethanol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Argon gas

-

Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)

Procedure:

-

Under an argon atmosphere, suspend sodium hydride (7.5 equivalents relative to HCCP) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate flask, dissolve 2,2-difluoroethanol (7.5 equivalents) in anhydrous THF.

-

Slowly add the 2,2-difluoroethanol solution to the sodium hydride suspension at 0 °C (ice bath). Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of sodium 2,2-difluoroethoxide.

-

In another flask, dissolve hexachlorocyclotriphosphazene (1 equivalent) in anhydrous THF.

-

Slowly add the freshly prepared sodium 2,2-difluoroethoxide solution to the HCCP solution at room temperature.

-

Stir the reaction mixture under argon for 24-48 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield this compound as a white solid.

Experimental Protocols for Electrolyte Evaluation

The following protocols are designed to assess the performance of electrolytes containing this compound.

Flammability Test (Self-Extinguishing Time - SET)

Objective: To quantify the non-flammability of the electrolyte.

Materials:

-

Baseline electrolyte (e.g., 1 M LiPF6 in EC/DMC 1:1 v/v)

-

Electrolyte with varying concentrations of this compound (e.g., 5%, 10%, 15% by weight)

-

Cotton ball or glass fiber separator soaked in the electrolyte

-

Butane (B89635) torch or lighter

-

Fume hood

Procedure:

-

In a fume hood, place a cotton ball or a piece of glass fiber separator soaked with a defined amount of the test electrolyte (e.g., 0.5 mL) on a fire-resistant surface.

-

Ignite the sample using a butane torch for a short, defined period (e.g., 3 seconds).

-

Remove the ignition source and simultaneously start a stopwatch.

-

Record the time it takes for the flame to self-extinguish. This is the Self-Extinguishing Time (SET).

-

Repeat the test at least three times for each electrolyte formulation to ensure reproducibility.

Electrochemical Stability Window (Linear Sweep Voltammetry - LSV)

Objective: To determine the operating voltage range of the electrolyte.

Materials:

-

Three-electrode cell (e.g., coin cell with a lithium reference electrode)

-

Working electrode (e.g., platinum or glassy carbon)

-

Counter electrode (e.g., lithium foil)

-

Reference electrode (e.g., lithium foil)

-

Electrolyte to be tested

-

Potentiostat/Galvanostat

Procedure:

-

Assemble the three-electrode cell in an argon-filled glovebox.

-

Allow the cell to rest for at least one hour to ensure thermal and chemical equilibrium.

-

Perform linear sweep voltammetry by scanning the potential of the working electrode from the open-circuit voltage to a high potential (e.g., 6.0 V vs. Li/Li⁺) for the anodic stability and to a low potential (e.g., -0.5 V vs. Li/Li⁺) for the cathodic stability. Use a slow scan rate (e.g., 1 mV/s).

-

The electrochemical stability window is defined by the potentials at which a significant increase in current is observed, indicating electrolyte decomposition.

Ionic Conductivity Measurement

Objective: To measure the ability of the electrolyte to conduct lithium ions.

Materials:

-

Conductivity cell with two blocking electrodes (e.g., stainless steel or platinum)

-

Electrolyte to be tested

-

Impedance spectrometer

-

Temperature-controlled chamber

Procedure:

-

Assemble the conductivity cell with the electrolyte in an argon-filled glovebox.

-

Place the cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature.

-

Perform electrochemical impedance spectroscopy (EIS) over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

-

The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

-

Calculate the ionic conductivity (σ) using the following equation: σ = L / (Rb * A) where L is the distance between the electrodes and A is the electrode area.

-

Repeat the measurement at various temperatures to study the temperature dependence of ionic conductivity.

Battery Cycling Performance

Objective: To evaluate the long-term cycling stability of a lithium-ion cell with the modified electrolyte.

Materials:

-

Coin cells (e.g., CR2032)

-

Cathode (e.g., LiCoO₂, NMC)

-

Anode (e.g., graphite, lithium metal)

-

Separator (e.g., Celgard)

-

Electrolyte to be tested

-

Battery cycler

Procedure:

-

Assemble the coin cells in an argon-filled glovebox.

-

Allow the cells to rest for 12-24 hours.

-

Perform a formation cycle at a low C-rate (e.g., C/20) to form a stable solid electrolyte interphase (SEI).

-

Cycle the cells at a desired C-rate (e.g., C/5 or 1C) within a specific voltage range (e.g., 3.0 V to 4.2 V for LiCoO₂/graphite) for a large number of cycles (e.g., 100-500 cycles).

-

Record the discharge capacity and coulombic efficiency for each cycle.

-

Plot the capacity retention and coulombic efficiency as a function of cycle number to evaluate the cycling performance.

Quantitative Data Summary

The following tables summarize representative data for electrolytes containing fluoroalkoxyphosphazene additives. Disclaimer: Specific data for this compound is not widely available in the literature. The data presented here is based on studies of similar fluoroalkoxyphosphazene additives and should be considered as a general performance expectation.

Table 2: Flammability of Electrolytes with Phosphazene Additives

| Electrolyte Composition | Self-Extinguishing Time (SET) (s) |

| Baseline (1 M LiPF₆ in EC/DMC) | > 60 (Does not self-extinguish) |

| Baseline + 5% Phosphazene Additive | ~10-20 |

| Baseline + 10% Phosphazene Additive | ~2-5 |

| Baseline + 15% Phosphazene Additive | < 1 (Non-flammable) |

Table 3: Electrochemical Properties of Electrolytes with Phosphazene Additives

| Electrolyte Composition | Ionic Conductivity (mS/cm) at 25°C | Anodic Stability Limit (V vs. Li/Li⁺) |

| Baseline (1 M LiPF₆ in EC/DMC) | 8-10 | ~4.5 |

| Baseline + 10% Phosphazene Additive | 4-6 | > 5.0 |

Table 4: Cycling Performance of Li-ion Cells with Phosphazene Additives (NMC/Graphite, 1C rate)